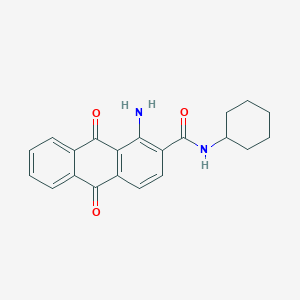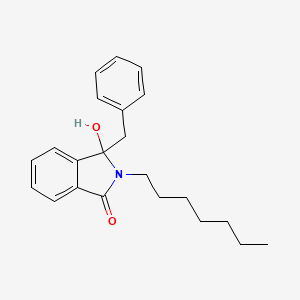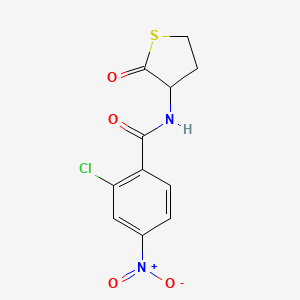![molecular formula C16H13IN2O2S B11514942 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide](/img/structure/B11514942.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE is an organic compound that features a unique structure combining a cyclopentathiophene ring with a cyano group and an iodophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclopentathiophene ring, introduction of the cyano group, and coupling with the iodophenoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Scientific Research Applications
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and iodophenoxy moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-[(2,4-dimethylphenyl)methoxy]acetamide
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,5-dihydro-1,2-oxazole-3-carboxamide
Uniqueness
N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODOPHENOXY)ACETAMIDE is unique due to the presence of both a cyano group and an iodophenoxyacetamide moiety, which confer distinct chemical properties and biological activities. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13IN2O2S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodophenoxy)acetamide |
InChI |
InChI=1S/C16H13IN2O2S/c17-10-4-6-11(7-5-10)21-9-15(20)19-16-13(8-18)12-2-1-3-14(12)22-16/h4-7H,1-3,9H2,(H,19,20) |
InChI Key |
ZWRPBADILJGPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloroethyl)sulfinyl]octane](/img/structure/B11514861.png)
![12-(2,4-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11514862.png)
![3,5-dichloro-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11514870.png)



![6-Amino-4-(2-chloro-6-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11514900.png)
![(4-chlorophenyl)[5-hydroxy-5-(4-pentylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11514901.png)
![(2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11514908.png)
![2,6-difluoro-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B11514920.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514926.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11514929.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B11514933.png)
![1-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11514934.png)
